Sermorelin acetate
Description
Structure
2D Structure
Properties
IUPAC Name |
acetic acid;(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C149H246N44O42S.C2H4O2/c1-20-77(13)116(191-122(211)81(17)168-132(221)104(66-113(204)205)178-121(210)79(15)167-123(212)88(152)62-84-39-43-86(198)44-40-84)145(234)185-102(63-83-32-23-22-24-33-83)138(227)193-118(82(18)197)146(235)186-103(65-111(155)202)137(226)189-108(71-196)142(231)182-101(64-85-41-45-87(199)46-42-85)136(225)175-93(38-31-56-165-149(161)162)126(215)174-91(35-26-28-53-151)131(220)190-115(76(11)12)143(232)184-97(58-72(3)4)124(213)166-68-112(203)170-94(47-49-109(153)200)128(217)180-100(61-75(9)10)135(224)188-106(69-194)140(229)169-80(16)120(209)172-92(37-30-55-164-148(159)160)125(214)173-90(34-25-27-52-150)127(216)179-99(60-74(7)8)134(223)181-98(59-73(5)6)133(222)176-95(48-50-110(154)201)129(218)183-105(67-114(206)207)139(228)192-117(78(14)21-2)144(233)177-96(51-57-236-19)130(219)187-107(70-195)141(230)171-89(119(156)208)36-29-54-163-147(157)158;1-2(3)4/h22-24,32-33,39-46,72-82,88-108,115-118,194-199H,20-21,25-31,34-38,47-71,150-152H2,1-19H3,(H2,153,200)(H2,154,201)(H2,155,202)(H2,156,208)(H,166,213)(H,167,212)(H,168,221)(H,169,229)(H,170,203)(H,171,230)(H,172,209)(H,173,214)(H,174,215)(H,175,225)(H,176,222)(H,177,233)(H,178,210)(H,179,216)(H,180,217)(H,181,223)(H,182,231)(H,183,218)(H,184,232)(H,185,234)(H,186,235)(H,187,219)(H,188,224)(H,189,226)(H,190,220)(H,191,211)(H,192,228)(H,193,227)(H,204,205)(H,206,207)(H4,157,158,163)(H4,159,160,164)(H4,161,162,165);1H3,(H,3,4)/t77-,78-,79-,80-,81-,82+,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,115-,116-,117-,118-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLCEKWPOSAKSZ-YQMCHIOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C151H250N44O44S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
86168-78-7 (Parent) | |
| Record name | Sermorelin acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114466385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
3417.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114466-38-5 | |
| Record name | Sermorelin acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114466385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular and Cellular Mechanisms of Action
Growth Hormone-Releasing Hormone Receptor (GHRHR) Binding Dynamics
The initiation of Sermorelin (B1632077) acetate's physiological effects is contingent upon its binding to the growth hormone-releasing hormone receptor (GHRHR), a member of the G protein-coupled receptor (GPCR) family. empowerpharmacy.comdrugbank.comguidetopharmacology.org
Specificity and Affinity of Sermorelin Acetate (B1210297) for GHRHR
Sermorelin acetate, which comprises the first 29 amino acids of the naturally occurring human GHRH, is designed to specifically target and bind to the GHRHR. wikipedia.orgnih.gov This specificity ensures that its actions are primarily directed towards the somatotroph cells in the anterior pituitary gland, which are responsible for growth hormone (GH) production. corepeptides.com The binding of this compound to the GHRHR is characterized by high affinity, meaning it binds strongly and effectively to the receptor to initiate a biological response. nih.gov This high-affinity interaction is crucial for its function as a GHRH agonist, mimicking the natural hormone's effects. guidetopharmacology.org
Comparative Receptor Interactions with Endogenous GHRH
This compound's interaction with the GHRHR is analogous to that of the full-length, 44-amino acid endogenous GHRH. drugbank.comnih.gov Both peptides bind to the same receptor and are capable of stimulating GH secretion. drugbank.comnih.gov Studies have indicated that Sermorelin, despite being a fragment of the native hormone, retains the full biological activity necessary for GHRHR activation. wikipedia.orgebi.ac.uk Research comparing the effects of Sermorelin and GHRH (1-40) has shown that both peptides can increase GH levels to a similar extent. nih.gov However, the binding dynamics and subsequent signaling may have subtle differences. The interaction of Sermorelin with the GHRHR is subject to the same physiological feedback mechanisms as endogenous GHRH, including negative feedback from somatostatin, which helps to regulate the pulsatile release of GH. wikipedia.orgnih.gov This contrasts with the constant, non-physiological levels that can result from direct administration of exogenous GH. wikipedia.orgnih.gov
Intracellular Signaling Cascades Triggered by this compound
Upon binding to the GHRHR, this compound initiates a cascade of intracellular events that ultimately lead to the synthesis and release of growth hormone.
G-Protein Coupled Receptor Activation and Adenylate Cyclase Pathway
The GHRHR is a G protein-coupled receptor, and its activation by this compound leads to the engagement of intracellular G proteins, specifically the Gs alpha subunit. empowerpharmacy.comnih.gov This activation of the Gs protein, in turn, stimulates the enzyme adenylate cyclase. empowerpharmacy.comnih.gov Adenylate cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). corepeptides.com This process is a fundamental step in the signal transduction pathway for many peptide hormones. otago.ac.nzpatsnap.com
Cyclic AMP (cAMP) Signaling and Downstream Effects
The increase in intracellular cAMP levels serves as a second messenger, activating downstream signaling pathways. empowerpharmacy.comcorepeptides.com A primary target of cAMP is protein kinase A (PKA). corepeptides.comoup.com The activation of PKA by cAMP leads to the phosphorylation of various cellular proteins, including transcription factors and ion channels. corepeptides.com This phosphorylation cascade is a critical component of the cellular response to this compound.
Regulation of Growth Hormone (GH) Synthesis and Secretion
The signaling events initiated by this compound culminate in the regulation of both the synthesis of new GH and the secretion of stored GH. The activation of the cAMP/PKA pathway is thought to promote the release of GH from secretory granules within the somatotroph cells. corepeptides.com Furthermore, the signaling cascade influences gene expression, stimulating the transcription of the GH gene. wikipedia.orgtryeden.com This leads to an increase in the synthesis of new GH molecules, thereby replenishing the pituitary's reserves and ensuring a sustained capacity for GH production. nih.gov This dual action on both secretion and synthesis contributes to the physiological, pulsatile pattern of GH release stimulated by Sermorelin. empowerpharmacy.com
Interactive Data Table: Key Molecular Interactions of this compound
| Molecule | Interacting Partner | Type of Interaction | Primary Effect |
|---|---|---|---|
| This compound | GHRH Receptor (GHRHR) | Agonist Binding | Initiation of intracellular signaling |
| GHRHR-Sermorelin Complex | Gs Protein | Activation | Stimulation of Adenylate Cyclase |
| Adenylate Cyclase | ATP | Catalysis | Conversion to cAMP |
| cAMP | Protein Kinase A (PKA) | Activation | Phosphorylation of downstream targets |
| PKA | Cellular Proteins | Phosphorylation | Regulation of GH synthesis and secretion |
Transcriptional Modulation of Human Growth Hormone (hGH) Gene Expression
Sermorelin stimulates the pituitary gland to enhance the gene transcription of human growth hormone (hGH) messenger RNA (mRNA). wikipedia.orgnih.govtryeden.com This action increases the pituitary's reserve of hGH, thereby helping to preserve the growth hormone neuroendocrine axis, which is often the first to decline with age. nih.govtryeden.com By binding to specific receptors on the somatotroph cells of the anterior pituitary gland, sermorelin initiates a signaling cascade that upregulates the transcription of the hGH gene. strivepharmacy.comempowerpharmacy.com This process leads to an increased synthesis of hGH, which is then available for release. re-newinstitute.com This mechanism supports pituitary function and may help slow the age-related decline in pituitary hormone production. wikipedia.orgnih.gov
Pulsatile Secretion Patterns and Physiological Mimicry
A key aspect of sermorelin's mechanism of action is its ability to promote a pulsatile, or intermittent, release of hGH, which closely mimics the body's natural secretion patterns. swolverine.comwikipedia.orgempowerpharmacy.comthinworks.comempowerpharmacy.com The pituitary gland naturally releases hGH in short bursts throughout the day, with a significant release occurring during deep sleep. swolverine.comstrivepharmacy.com Sermorelin stimulates the pituitary to release hGH in a similar episodic fashion, rather than causing a constant, sustained elevation of the hormone. wikipedia.orgstrivepharmacy.com This physiological mimicry is considered a significant advantage, as the pulsatile pattern of GH signaling is crucial for optimal cellular responses. puramint.com This approach helps to maintain the natural rhythms of the growth hormone axis. wikipedia.orgempowerpharmacy.com
Investigative Studies on Biological Activities and Mechanistic Insights
Endocrine Axis Modulation beyond Somatotropic Effects
Sermorelin (B1632077) acetate's mechanism of action involves stimulating the pituitary gland to release GH, which in turn influences numerous physiological processes. nih.gov However, research indicates that its effects extend beyond the somatotropic axis, impacting other hormonal pathways and pituitary secretions.
Impact on Insulin-like Growth Factor 1 (IGF-1) Pathways
Sermorelin acetate (B1210297) indirectly stimulates the production of Insulin-like Growth Factor 1 (IGF-1), primarily in the liver, as a downstream effect of increased GH levels. flybase.orgiuventusmedcenter.com IGF-1 is a critical mediator of the anabolic and growth-promoting effects of GH. wikipedia.org Studies have shown that administration of sermorelin can effectively raise serum IGF-1 levels. ebi.ac.uknih.gov The pulsatile release of GH induced by sermorelin leads to a more physiological increase in IGF-1 compared to the sustained high levels that can result from exogenous GH administration. nih.gov
Research in elderly individuals has demonstrated that sermorelin therapy can restore IGF-1 concentrations to levels observed in younger adults. empowerpharmacy.com The timing and frequency of sermorelin administration have been shown to significantly affect the resulting IGF-1 levels. nih.gov For instance, one study noted that IGF-1 levels rose significantly within two weeks of treatment and remained elevated for up to twelve weeks before declining. nih.gov This dynamic interplay highlights the regulatory feedback loops within the GH-IGF-1 axis that are preserved with sermorelin use. nih.gov
Table 1: Effect of Sermorelin Acetate on IGF-1 Levels in Different Study Cohorts
| Study Population | Duration of Treatment | Key Findings on IGF-1 Levels | Reference |
|---|---|---|---|
| Elderly Men | 14 days (twice daily) | Treatment with high-dose sermorelin elevated mean 24-h GH and resulted in significant increases in IGF-1 levels. | guidetopharmacology.org |
| Elderly Men and Women | 16 weeks (nightly) | Significant increases in IGF-1 levels were observed, which rose by 2 weeks and remained elevated until 12 weeks. | nih.gov |
| Men on Testosterone (B1683101) Therapy | 134 days (average) | Therapy with a combination including sermorelin significantly increased serum IGF-1 levels from a baseline of 159.5 ng/mL to 239.0 ng/mL. | ebi.ac.uk |
Influence on Pituitary Hormone Secretion (e.g., Prolactin, FSH, LH)
Beyond its primary effect on somatotrophs (GH-producing cells), this compound has been observed to have a mild and transient influence on other pituitary hormones. A study evaluating the short-term effects of sermorelin in children noted small, acute increases in prolactin, follicle-stimulating hormone (FSH), and luteinizing hormone (LH) following administration. nih.govempowerpharmacy.com This suggests a potential, albeit minor, cross-reactivity or interaction with the secretory pathways of these hormones within the pituitary gland. nih.gov
Another source suggests that sermorelin may increase levels of LH and FSH, which are hormones that signal the testes to produce testosterone and sperm. honehealth.com However, it is important to note that some studies have found no significant changes in testosterone levels in men treated with sermorelin. nih.govempowerpharmacy.com One study explicitly stated that sermorelin does not affect the release of prolactin, LH, or FSH. invigormedical.com The observed effects may be dependent on the specific study population, and the clinical significance of these minor fluctuations is not yet fully understood.
Immunomodulatory Research
The neuroendocrine and immune systems are intricately linked, with hormones playing a significant role in regulating immune responses. nih.gov this compound, through its action on the GH-IGF-1 axis, has been investigated for its potential immunomodulatory properties. Growth hormone itself is known to have a wide range of effects on the immune system, promoting the differentiation and enhancing the function of various immune cells. nih.gov
Effects on Cellular Immune Function and Phagocytic Activity
Research has indicated that this compound can enhance cellular immune function. In studies involving immunosuppressed animal models, sermorelin administration was shown to improve cellular immune responses. nih.gov This includes enhancing the phagocytic activity of macrophages, which are crucial for engulfing pathogens and cellular debris. nih.govnih.gov By boosting macrophage function, sermorelin may contribute to a more robust non-specific immune defense. nih.govnih.gov Furthermore, sermorelin has been found to increase the number of activated immune cells in circulation. guidetopharmacology.orgguidetopharmacology.org
Modulation of Thymic and Splenic Organogenesis
The thymus and spleen are central organs of the immune system, responsible for the maturation of T-lymphocytes and the filtering of blood, respectively. Studies in immunosuppressed mice have demonstrated that this compound can significantly increase the weight of both the thymus and the spleen. nih.govnih.gov This suggests a potential role for sermorelin in promoting the development and maintenance of these vital immune organs, particularly under conditions of immune compromise. nih.gov The regeneration of thymic functional mass is a key area of interest, as the thymus naturally involutes with age. nih.gov
Natural Killer (NK) Cell Activity and Humoral Immunity Investigations
Natural Killer (NK) cells are a type of cytotoxic lymphocyte critical to the innate immune system, capable of targeting and destroying tumor cells and virus-infected cells. Research has shown that this compound can enhance the killing activity of NK cells, particularly in immunosuppressed states. nih.govnih.gov This suggests that sermorelin may bolster the body's surveillance against malignant transformations and infections. frontiersin.orgnahaw.com
In addition to its effects on cellular immunity, sermorelin has been shown to increase the levels of humoral immunity in immunosuppressed mice. nih.gov Humoral immunity is mediated by antibodies produced by B-lymphocytes and is essential for combating extracellular pathogens. Sermorelin therapy has been associated with promoting the production of immunoglobulins (antibodies). wikipedia.org
Table 2: Investigated Immunomodulatory Effects of this compound
| Immune Parameter | Observed Effect | Potential Implication | Reference(s) |
|---|---|---|---|
| Cellular Immune Function | Improved cellular immune responses in immunosuppressed models. | Restoration of compromised immune function. | nih.govnih.gov |
| Phagocytic Activity | Enhanced phagocytic activity of macrophages. | Strengthened non-specific immune defense. | nih.govnih.gov |
| Thymus and Spleen | Increased weight of the thymus and spleen in immunosuppressed mice. | Support of immune organ integrity and function. | nih.govnih.gov |
| NK Cell Activity | Enhanced killing activity of Natural Killer (NK) cells. | Improved surveillance against tumors and infections. | nih.govnih.gov |
| Humoral Immunity | Increased levels of humoral immunity; promoted immunoglobulin production. | Enhanced antibody-mediated defense against pathogens. | wikipedia.orgnih.gov |
Cellular Proliferation and Angiogenesis Studies
This compound, a synthetic analog of growth hormone-releasing hormone (GHRH), has been the subject of research investigating its effects on cellular processes, including proliferation and the formation of new blood vessels (angiogenesis).
Research indicates that this compound can influence the production and release of Vascular Endothelial Growth Factor (VEGF), a key signaling protein in angiogenesis. In laboratory studies, sermorelin has been shown to promote the secretion of VEGF. For instance, at a concentration of 1 μM, sermorelin increased VEGF secretion in NCI-H727 human bronchial carcinoid cells. glpbio.comcaymanchem.comcaymanchem.com Furthermore, at a concentration of 0.1 μM, it was observed to increase the expression of VEGF in A549 lung cancer cells. glpbio.comcaymanchem.comcaymanchem.comszabo-scandic.com This pro-angiogenic property highlights a potential role for sermorelin in processes involving tissue repair.
This compound's Effect on VEGF
| Cell Line | Sermorelin Concentration | Observed Effect | Source |
|---|---|---|---|
| NCI-H727 (Human Bronchial Carcinoid) | 1 μM | Increased VEGF Secretion | glpbio.comcaymanchem.comcaymanchem.com |
| A549 (Human Lung Cancer) | 0.1 μM | Increased VEGF Expression | glpbio.comcaymanchem.comcaymanchem.comszabo-scandic.com |
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, spreading, and migration. imrpress.comoncotarget.com The phosphorylation of FAK is a key event in the signaling pathways that regulate these cellular movements. mdpi.comnih.govnih.gov Studies have shown that sermorelin can influence FAK phosphorylation. Specifically, at a concentration of 0.1 μM, sermorelin was found to increase the phosphorylation of FAK in A549 lung cancer cells. glpbio.comcaymanchem.comcaymanchem.comszabo-scandic.com The activation of FAK is associated with the promotion of cell migration, a fundamental process in development and wound healing. imrpress.comoncotarget.commdpi.com The FAK signaling pathway is recognized for its role in promoting the migration and adhesion of various cell types. oncotarget.com
Investigations into the biological activities of sermorelin have extended to its effects on the cell cycle and nuclear division. In a study involving glioma, bioinformatic analyses suggested that sermorelin's mechanism may involve the inhibition of tumor cell proliferation by blocking cell cycle progression or preventing nuclear division. nih.govresearchgate.net Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses of transcriptomics data from glioma patients indicated that genes most relevant to sermorelin were predominantly involved in functions related to nuclear division, mitosis, and the cell cycle pathway. nih.govresearchgate.net This suggests a potential role for sermorelin in regulating fundamental processes of cell division. nih.govresearchgate.net
Focal Adhesion Kinase (FAK) Phosphorylation and Cell Migration
Neurobiological and Cognitive Research Models
The influence of this compound extends to the central nervous system, where its interactions and effects on cognitive function have been a focus of research.
This compound functions as a GHRH agonist, binding to GHRH receptors in the pituitary gland to stimulate the synthesis and release of growth hormone. tryeden.com The neuroendocrine system, through such receptor interactions, plays a crucial role in regulating various bodily functions, including those of the immune system. musechem.com Receptors for growth hormone are found throughout the brain, particularly in areas associated with memory and executive function. puramint.com The presence of GHRH receptors has also been identified in different brain areas. researchgate.net The interaction of sermorelin with these receptors forms the basis of its biological activity within the central nervous system. tryeden.com
Research has explored the potential of sermorelin to influence cognitive function. Growth hormone is believed to interact with central nervous system receptors linked to learning and memory. innerbody.com Clinical studies have investigated the effects of administering GHRH analogs, such as this compound. In one trial, six months of treatment with this compound was reported to improve cognitive function in healthy older adults. researchgate.netresearchgate.net Another randomized clinical trial demonstrated that GHRH administration improved performance on tests related to fluid intelligence, which includes working memory, planning, and processing speed, in healthy older adults. researchgate.netnih.gov These findings suggest a potential neuroprotective or cognitive-enhancing effect of sermorelin.
Interactions with Central Nervous System Receptors
Metabolic Regulation Research
This compound's role in metabolic regulation has been a key area of research, with a focus on its effects on lipid and carbohydrate metabolism, as well as protein synthesis and cellular energy.
Investigations suggest that Sermorelin may influence lipid and carbohydrate metabolism. tele1.com.trhealthgains.com By stimulating the production of growth hormone (GH), Sermorelin is theorized to aid in the breakdown of fat cells, a process known as lipolysis, potentially leading to a reduction in body fat. healthgains.comjoinmochi.comtryeden.com Some studies indicate that it may enhance fat metabolism, which could be relevant for weight management. tryeden.com Research has shown that growth hormone therapy in GH-deficient adults can lead to a reduction in weight and body fat. joinmochi.com While not directly studying Sermorelin, these findings are often extrapolated due to its mechanism of action. joinmochi.com
In terms of carbohydrate metabolism, Sermorelin has been noted to normalize this process. healthgains.comtryeden.com It may also reduce the liver's uptake of glucose, an effect that opposes insulin (B600854). newleafcenters.com
Table 1: Investigated Effects of this compound on Metabolism
| Metabolic Area | Investigated Effect | Potential Outcome |
|---|---|---|
| Lipid Metabolism | Enhances fat metabolism and breakdown of fat cells (lipolysis). joinmochi.comtryeden.com | Reduction in body fat, particularly around the midsection. healthgains.cominvigormedical.cominnerbody.com |
| Carbohydrate Metabolism | Normalizes carbohydrate metabolism. healthgains.comtryeden.com | May oppose the effects of insulin by reducing liver glucose uptake. newleafcenters.com |
Research indicates that this compound may play a role in protein synthesis and cellular energy. tele1.com.trnewleafcenters.com By stimulating GH release, it is believed to promote the synthesis of proteins, which is fundamental for muscle growth and repair. healthgains.comempowerpharmacy.com This can lead to an increase in lean body mass. newleafcenters.cominvigormedical.comgenemedics.com
Lipid and Carbohydrate Metabolism Modulation
Musculoskeletal and Connective Tissue Research
The influence of this compound on the musculoskeletal system has been another significant area of scientific inquiry, particularly concerning bone density and tissue repair.
Studies have explored the potential of Sermorelin to impact bone health. wellsrx.com Research suggests that growth hormone deficiency is associated with an increased risk of osteoporosis, implying that boosting GH levels with a secretagogue like Sermorelin could have a positive effect on bone density. genemedics.com Some findings indicate that Sermorelin may support bone mineral density and strengthen bones by increasing calcium retention. newleafcenters.comgenesislifestylemedicine.comgetgambit.ca This could potentially reduce the risk of fractures. getgambit.ca
Sermorelin is believed to support tissue repair and collagen synthesis. genesislifestylemedicine.com The stimulation of growth hormone is associated with enhanced wound healing and tissue regeneration. newleafcenters.compeptidesciences.com GH plays a significant role in the synthesis of collagen, a key protein for skin, tendons, and muscles. healthgains.cominvigormedical.comstandardmedia.co.ke Research suggests that Sermorelin may support skin rejuvenation at a cellular level by promoting collagen production, which can lead to firmer and more elastic skin. genesislifestylemedicine.comgetgambit.cagenesislifestylemedicine.com This process is also linked to improved skin hydration. genesislifestylemedicine.com Furthermore, studies indicate that GH can increase the deposition of the extracellular matrix, which provides the structural framework for tissue repair. peptidesciences.com
Table 2: Research Findings on Sermorelin and Musculoskeletal/Connective Tissue
| Area of Research | Key Finding | Implication |
|---|---|---|
| Bone Mineral Density | May increase calcium retention and support bone mineral density. newleafcenters.comgenesislifestylemedicine.comwellsrx.com | Potential to strengthen bones and reduce fracture risk. getgambit.ca |
| Tissue Repair | Accelerates healing from wounds and surgery. newleafcenters.compeptidesciences.com | Enhances the body's natural repair mechanisms. |
| Collagen Synthesis | Stimulates collagen production in skin, tendons, and muscles. healthgains.cominvigormedical.comstandardmedia.co.ke | Improves skin elasticity and firmness, supports connective tissue. genesislifestylemedicine.comgetgambit.cagenesislifestylemedicine.com |
Bone Mineral Density Investigations
Cardioprotective and Vascular System Research
The potential cardiovascular benefits of this compound have also been a subject of investigation. Some studies suggest that it may have cardioprotective effects. genemedics.com Research indicates that by improving body composition and normalizing metabolic parameters, Sermorelin may contribute to better heart health. healthgains.comtryeden.com It has been suggested that Sermorelin can strengthen the cardiovascular system and improve cardiac function. newleafcenters.comgenesislifestylemedicine.comwellsrx.com Additionally, some research points to potential improvements in lipid profiles, such as the reduction of LDL cholesterol. healthgains.comtryeden.com
Influence on Cardiac Function and Vascular Elasticity
Research into this compound has indicated potential benefits for cardiovascular health. tryeden.comwellsrx.com Studies suggest that the peptide may play a role in improving heart function and promoting the growth of blood vessels. recover-restore-revive.com
A 2015 study published in Oncotarget explored a therapeutic approach for heart failure following myocardial infarction by targeting the growth hormone-releasing hormone (GHRH) receptor, which is the receptor that sermorelin acts upon. innerbody.com
Research Findings on Sermorelin and Cardiac Function
| Observed Effect | Mechanism/Implication | Source Citation |
|---|---|---|
| Improved Cardiomyocyte Survival | Reduction of inflammatory signaling in the heart. | recover-restore-revive.com |
| Reduced Cardiac Scarring | Aids in remodeling of the heart post-myocardial infarction. | recover-restore-revive.com |
| Preserved Ejection Fraction | Maintains the heart's pumping efficiency. | recover-restore-revive.com |
| Promoted Blood Vessel Growth | Supports overall cardiovascular health. | recover-restore-revive.com |
Sleep Physiology Research
Impact on Slow-Wave Sleep Dynamics and Cellular Recovery Processes
This compound has been investigated for its effects on sleep architecture, particularly its ability to enhance slow-wave sleep (SWS), also known as deep sleep. genesislifestylemedicine.compuramint.com This stage of sleep is critical for numerous restorative functions, including physical recovery, cellular repair, muscle growth, immune system support, and memory consolidation. genesislifestylemedicine.comregenics.comconciergemdla.com
The mechanism behind this influence is linked to the natural release pattern of human growth hormone (HGH). genesislifestylemedicine.com Growth hormone is predominantly secreted during slow-wave sleep. genesislifestylemedicine.compuramint.com Sermorelin, being a growth hormone-releasing hormone (GHRH) analog, stimulates the pituitary gland to naturally produce and release HGH, which in turn can promote longer and more restorative periods of deep sleep. genesislifestylemedicine.comultracryorecovery.com Studies have indicated that optimizing growth hormone production can enhance slow-wave sleep patterns. puramint.com Research has shown that GHRH analogs can extend Stage IV and slow-wave sleep. empowerpharmacy.com
Sermorelin's Impact on Sleep and Cellular Recovery
| Area of Impact | Specific Effect | Underlying Process | Source Citation |
|---|---|---|---|
| Sleep Architecture | Increases time spent in slow-wave (deep) sleep. | Stimulates the natural, pulsatile release of growth hormone, which is primarily secreted during deep sleep. | genesislifestylemedicine.comregenics.comempowerpharmacy.com |
| Cellular Recovery | Enhances tissue repair, muscle growth, and immune function. | Deep sleep is the primary period for the body's natural regenerative and repair activities. | genesislifestylemedicine.comregenics.comgamedaymenshealth.com |
| Physiological Restoration | Supports the body's ability to heal and recover from physical stress. | Improved sleep quality allows for more efficient execution of cellular repair mechanisms. | ultracryorecovery.comgamedaymenshealth.ca |
Analytical and Methodological Approaches in Sermorelin Acetate Research
Chromatographic and Spectrometric Techniques
Chromatographic and spectrometric methods are fundamental in the analysis of sermorelin (B1632077) acetate (B1210297), providing insights into its purity, stability, and identity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity and stability of sermorelin acetate. Reversed-phase HPLC (RP-HPLC) is commonly utilized, often employing a C18 column with a gradient elution system. lifetein.com This method effectively separates sermorelin from impurities and degradation products.
For instance, a typical analytical approach involves a C18 column (4.6 × 250 mm) with a gradient elution of 0.1% trifluoroacetic acid (TFA) in an acetonitrile (B52724)/water mobile phase. This allows for the quantification of purity, with some processes achieving over 98% purity post-purification. lifetein.com Stability studies also rely on HPLC to monitor the degradation of sermorelin under various conditions, such as thermal and photolytic stress. For example, stability assessments have shown less than 5% decomposition after 24 hours at 4°C and a 12% loss under UV light (254 nm) over 6 hours.
Table 1: HPLC Parameters for this compound Analysis
| Parameter | Specification |
|---|---|
| Column | C18, 4.6 x 250 mm |
| Mobile Phase | Gradient of 0.1% TFA in acetonitrile and water |
| Detection | UV at 254 nm |
| Purity Achieved | >98% |
Mass Spectrometry (MS) is an indispensable tool for the definitive identification and structural characterization of this compound. researchgate.net Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are used to confirm the molecular weight of the peptide, which is approximately 3357.9 Da.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers enhanced specificity and is employed to identify and quantify sermorelin and its metabolites in biological matrices. researchgate.netnih.gov This is particularly important in doping control analysis and metabolic studies. researchgate.netdshs-koeln.de High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in the unequivocal identification of the intact peptide and its degradation products, such as truncated forms. nih.gov For instance, the loss of the N-terminal Tyr-Ala residue results in the metabolite GRF(3-29), which can be detected and characterized using MS. nih.gov
Table 2: Mass Spectrometric Data for Sermorelin and its Metabolite
| Analyte | Monoisotopic Mass [Da] | Predominant Charge State (z) | Precursor [m/z] |
|---|---|---|---|
| Sermorelin | 3355.8 | 5+ | 672 |
Capillary Electrophoresis (CE) is a high-resolution separation technique that has been successfully applied to the analysis of sermorelin and its analogues. patsnap.comresearcher.lifenih.gov CE is particularly valuable for separating peptides that are structurally very similar. patsnap.comnih.gov
A significant application of CE in sermorelin research is in chiral analysis, specifically for the separation of enantiomers. For example, a CE method using dimethyl-β-cyclodextrin as a chiral selector has been developed to separate sermorelin from its enantiopeptides, such as CJC-1293, which differ only in the chirality of a single amino acid. patsnap.comnih.gov To enhance sensitivity, preconcentration techniques like large volume sample stacking with polarity switching (PS-LVSS) can be coupled with chiral capillary zone electrophoresis (CZE). patsnap.comnih.gov This combined approach has achieved detection limits between 75 and 200 ng/mL in urine samples after a desalting step. patsnap.comnih.gov
Mass Spectrometry (MS) for Identification and Characterization
Immunoaffinity Purification and Sample Preparation
The analysis of sermorelin in complex biological matrices like plasma and urine necessitates effective sample preparation to remove interfering substances. nih.gov Immunoaffinity purification is a highly selective method that utilizes antibodies specific to the target analyte. ebi.ac.uk
This technique often involves immobilizing anti-GHRH antibodies onto a solid support, such as paramagnetic beads or monolithic pipette tips (MSIA™-Tips). nih.govebi.ac.uk The sample is then passed through the support, allowing the antibody to capture sermorelin and its related peptides. After washing away unbound components, the purified analytes are eluted and analyzed, typically by LC-HRMS/MS. nih.govebi.ac.uk This approach has been successfully used for the simultaneous detection of multiple GHRH analogues in human plasma for doping control purposes. ebi.ac.ukdshs-koeln.de The recovery rates for this method can range from 19-37% for various GHRH peptides. ebi.ac.uk
In Vitro Cell Culture Models for Mechanistic Studies
In vitro cell culture models are crucial for elucidating the molecular mechanisms of action of this compound. Primary pituitary cell cultures are frequently used to study the direct effects of sermorelin on growth hormone (GH) synthesis and release.
In these models, researchers can measure the dose-dependent stimulation of GH secretion in response to sermorelin exposure, often quantified by enzyme-linked immunosorbent assay (ELISA). These systems also allow for the investigation of the intracellular signaling pathways involved, such as the activation of the cyclic adenosine (B11128) monophosphate (cAMP) pathway upon binding of sermorelin to the GHRH receptor. fda.gov Furthermore, cell-based assays using cell lines expressing the human GHRH receptor are employed to assess the biological activity of sermorelin and to screen for neutralizing antibodies. fda.gov
In Vivo Animal Models for Systemic Research
In vivo animal models are indispensable for studying the systemic effects of this compound and its therapeutic potential. Rodent models, including rats and mice, are commonly used in this research. peptidesciences.comebi.ac.uknih.govresearchgate.net
Administration of sermorelin to animal models allows for the investigation of its pharmacokinetic profile, including its short plasma half-life of less than 20 minutes. ebi.ac.ukmedsafe.govt.nz These models are also used to assess the pharmacodynamic effects, such as the stimulation of the GH/IGF-1 axis. nih.gov For instance, studies in GH-deficient rats have shown that sermorelin therapy can increase testosterone (B1683101) secretion. nih.gov Furthermore, animal models have been instrumental in exploring the broader physiological effects of sermorelin, including its potential to improve immune function and even extend lifespan in mice. peptidesciences.com Research in mouse models of spinal muscular atrophy has also suggested that GHRH agonists can ameliorate disease features. researchgate.net
Transcriptomic and High-Throughput Screening Methodologies
Transcriptomic analysis and high-throughput screening have emerged as powerful tools in pharmacological research, enabling the identification of potential therapeutic applications for existing compounds. In the context of this compound, these methodologies have been pivotal in uncovering its potential effects beyond its primary use.
A significant body of research has utilized large-scale transcriptomic data from glioma patients to screen for effective therapeutic agents, particularly for recurrent forms of the disease. nanoxbio.comtryeden.com One such study employed a high-throughput drug screening process involving 4,865 drugs, analyzing their effects based on the transcriptome sequencing data of 1,018 glioma patients. nanoxbio.comtryeden.com This cohort was divided into a discovery group of 325 patients and a validation group of 693 patients, each including individuals with both primary and recurrent glioma. nanoxbio.com
The screening methodology was centered around the calculation of a Drug Resistant Score (DRS) for each patient and drug combination. nanoxbio.com This approach identified Sermorelin as the most promising candidate for patients with recurrent glioma. nanoxbio.com Further investigation revealed that Sermorelin sensitivity was particularly pronounced in patients with high-grade, IDH-wildtype, and 1p/19q non-codeletion gliomas, which are typically more malignant molecular phenotypes. tryeden.com
Detailed Research Findings
Subsequent bioinformatic analyses were performed to elucidate the molecular mechanisms underlying Sermorelin's potential efficacy. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses were conducted on the genes most correlated with Sermorelin sensitivity.
The results consistently pointed towards Sermorelin's involvement in fundamental cellular processes. GO analysis revealed that genes associated with Sermorelin sensitivity were predominantly involved in nuclear division and mitosis. tradekorea.com This finding was corroborated by KEGG analysis, which highlighted a significant correlation with the cell cycle pathway. tradekorea.com These analyses suggest that Sermorelin may exert its effects by inhibiting tumor cell proliferation through cell cycle blockade. tryeden.com
Table 1: Gene Ontology and KEGG Pathway Analysis for Sermorelin-Related Genes An interactive data table summarizing the key biological pathways associated with Sermorelin sensitivity as identified through transcriptomic analysis.
| Analysis Type | Cohort | Top Associated Pathways | Significance |
|---|---|---|---|
| Gene Ontology (GO) | Discovery | Nuclear Division, Mitosis | P < 0.05 |
| Gene Ontology (GO) | Validation | Nuclear Division, Mitosis | P < 0.05 |
| KEGG | Discovery | Cell Cycle | P < 0.05 |
| KEGG | Validation | Cell Cycle | P < 0.05 |
Furthermore, the transcriptomic data indicated a relationship between Sermorelin and the tumor immune microenvironment. The Drug Resistant Score for Sermorelin was found to be negatively correlated with immune system processes. nanoxbio.com Specifically, a negative regulation of immune checkpoints and M0 macrophages was observed. tryeden.com This suggests that in addition to inhibiting proliferation, Sermorelin may enhance anti-tumor immune responses. nanoxbio.com
The research also identified the Growth Hormone-Releasing Hormone Receptor (GHRHR) as a key factor in determining glioma sensitivity to Sermorelin. nih.gov Analysis of RNA sequencing data showed that GHRHR expression was higher in recurrent glioma samples compared to primary ones. nih.gov This suggests that Sermorelin's mechanism may involve interaction with the GHRH receptor, potentially down-regulating its expression to suppress tumor growth. tryeden.com In vitro studies using U87 and LN229 glioma cell lines confirmed that Sermorelin could inhibit glioma cell growth in a dose- and time-dependent manner. tryeden.comnih.gov
Table 2: Correlation of Sermorelin Drug Resistant Score (DRS) with Immune Factors An interactive data table showing the relationship between Sermorelin's DRS and various immune system components in glioma patients.
| Immune Component | Correlation with DRS | Implication |
|---|---|---|
| Immune Checkpoints | Negative | Potential for enhanced anti-tumor immunity |
| M0 Macrophages | Negative | Modulation of the tumor microenvironment |
| Immune System Processes | Negative | General immune response enhancement |
These findings, derived from high-throughput screening of transcriptomic data, have provided a new perspective on the potential applications of this compound, highlighting its relevance in oncological research.
Future Directions and Emerging Research Avenues
Exploration of Novel Therapeutic Potentials in Pre-clinical Models
Pre-clinical research is uncovering a range of potential new uses for sermorelin (B1632077) acetate (B1210297), extending far beyond its original application. A significant area of investigation is oncology, particularly for high-grade brain tumors. Studies based on transcriptomic data have suggested that patients with recurrent glioma may be particularly sensitive to sermorelin. modernpeptides.commetabolomicsworkbench.org In pre-clinical models, sermorelin has been shown to inhibit the proliferation of glioma cells by blocking the cell cycle and to enhance anti-tumor immune responses. modernpeptides.com
Another promising avenue is in the domain of age-related conditions and neuroprotection. Research indicates that GHRH agonists like sermorelin may improve cognitive function, a benefit that has been observed in healthy older adults. modernpeptides.commetabolomicsworkbench.org Pre-clinical studies are also exploring its potential to reduce scarring after heart attacks, improve renal function, increase bone density, and even reduce seizure activity. These diverse potential applications underscore a broadening of the research focus for GHRH analogues.
Table 1: Selected Pre-clinical Research on Novel Applications of Sermorelin and its Analogues
| Research Area | Key Findings in Pre-clinical Models | Potential Therapeutic Application |
|---|---|---|
| Oncology | Inhibits glioma cell proliferation; enhances anti-tumor immune response. modernpeptides.com | Treatment of recurrent gliomas. modernpeptides.com |
| Neurology | Improved cognitive function in aging models; potential reduction in seizure activity. modernpeptides.commetabolomicsworkbench.org | Age-related cognitive decline; epilepsy. |
| Cardiology | Reduction of scarring following a heart attack. | Cardiac repair and recovery. |
| Nephrology | Improvement in renal function. | Chronic kidney disease. |
| Metabolism | Enhancement of metabolic health. wikipedia.org | Age-related metabolic decline. |
Advanced Peptide Chemistry and Analog Design for Enhanced Properties
A significant limitation of native GHRH and early synthetic peptides like sermorelin is their short biological half-life, which is typically around 11-12 minutes. nih.gov To overcome this, researchers are focused on advanced peptide chemistry and the design of novel analogues with enhanced stability and duration of action.
This involves strategic chemical modifications to the peptide backbone. For example, substituting a naturally occurring L-amino acid with a D-amino acid can reduce the peptide's susceptibility to enzymatic degradation. The analogue CJC-1293 incorporates a D-alanine at the second position, which significantly extends its half-life compared to sermorelin. wikipedia.org Another strategy involves adding a reactive group that allows the peptide to bind to albumin, a protein in the blood, effectively using it as a temporary carrier to prolong its circulation. CJC-1295 , for instance, utilizes a technology called a Drug Affinity Complex (DAC) to achieve a half-life of several days. wikipedia.orgmodernpeptides.com
Another successful analogue is Tesamorelin , a 44-amino acid peptide that has a hexenoyl group attached to its N-terminus. wikipedia.org This modification protects the peptide from rapid breakdown, extending its activity. These advancements in peptide engineering are crucial for developing more effective and conveniently administered GHRH-based therapies.
Development of Predictive Models for Biological Activity
The integration of computational biology and machine learning is revolutionizing drug discovery, and this approach is being applied to sermorelin research. By developing predictive models, scientists can better forecast a compound's biological activity and potential therapeutic efficacy in specific patient populations. peptides.guide
A notable example is the use of transcriptomic data from glioma patients. By analyzing the gene expression profiles of tumors, researchers have developed models to predict which patients are most likely to respond to sermorelin treatment. modernpeptides.com These models, based on "Drug Resistant Scores" (DRS), found that patients with recurrent glioma had a lower resistance score for sermorelin compared to those with primary glioma, suggesting a higher likelihood of treatment success. modernpeptides.com This type of high-throughput screening and predictive modeling allows for a more personalized approach to therapy, identifying a drug's potential effectiveness before it is administered. modernpeptides.commetabolomicsworkbench.org Future research will likely expand these models to incorporate more complex datasets and predict a wider range of biological activities and potential applications for sermorelin and its analogues.
Integration of Omics Data for Systems-Level Understanding
To fully grasp the multifaceted effects of sermorelin, researchers are moving toward a systems-level understanding by integrating various "omics" data, including genomics, proteomics, and transcriptomics. peptides.orgwikipedia.org This approach provides a holistic view of how the peptide influences complex biological networks rather than just a single pathway.
Transcriptomic analysis of glioma, for instance, has provided deep insights into sermorelin's mechanism of action. modernpeptides.com Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses revealed that sermorelin's effects are closely linked to the regulation of the cell cycle and nuclear division, which helps to explain its ability to inhibit tumor cell proliferation. modernpeptides.commetabolomicsworkbench.org Furthermore, these analyses showed a strong association between sermorelin sensitivity and immune system processes, including the negative regulation of immune checkpoints. modernpeptides.com This systems-level view, which connects the drug to cellular machinery and immune function, is critical for understanding its full therapeutic potential and for identifying biomarkers that could predict patient response. wikipedia.org
Addressing Research Gaps and Promoting Collaborative Studies
Despite promising new research, significant gaps remain in the understanding and application of sermorelin acetate. There is a notable lack of definitive, large-scale clinical trials in adults, particularly for its potential anti-aging and cognitive benefits, with much of the current evidence being limited or from older, smaller studies. nih.gov The discontinuation of the FDA-approved brand Geref® for commercial reasons has also created challenges, pushing its availability primarily to compounding pharmacies. modernpeptides.comhumapeptide.com This can lead to issues with product standardization and complicates the execution of large, multicenter clinical trials.
Addressing these gaps will require a concerted and collaborative effort. Professional organizations and research consortia play a vital role in this. For example, the Society for Applied Research in Aging has offered to provide sermorelin to practitioners willing to conduct studies under formal protocols and publish their findings, a model that could accelerate data generation. summitpeptides.shop International collaboration is also essential for establishing standards for compounded preparations and for sharing data from pre-clinical and clinical studies. Such collaborative efforts are necessary to rigorously evaluate the emerging therapeutic potentials of sermorelin and translate research findings into clinical practice.
Table 2: Mentioned Compounds and their PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| Sermorelin | 16132413 |
| This compound | N/A (Salt Form) |
| Growth Hormone-Releasing Hormone (GHRH) / Somatorelin | 16132353 |
| Tesamorelin | 16137828 |
| CJC-1293 | 139593405 |
| CJC-1295 | 56841945 |
| Pralmorelin (GHRP-2) | 6918245 |
| Ipamorelin | 9831659 |
Q & A
Q. What is the mechanism of action of sermorelin acetate in stimulating growth hormone (GH) secretion, and how can this be experimentally validated?
this compound, a 29-amino acid peptide (Tyr-Ala-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys- Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg-NH₂), acts as a synthetic analog of growth hormone-releasing hormone (GHRH). It binds to pituitary GHRH receptors, activating cAMP pathways to stimulate GH synthesis and release . To validate this mechanism, researchers can:
Q. What are the standardized dosing protocols for this compound in preclinical studies, and how should reconstitution be optimized?
Typical dosing ranges from 0.5–2 mg/day in animal models, administered subcutaneously or intraperitoneally . Reconstitution requires:
- Bacteriostatic water injected gently against the vial wall to avoid peptide degradation.
- Storage at 2–8°C for ≤28 days; discard if solution appears cloudy .
- Validation of bioactivity via HPLC or mass spectrometry post-reconstitution .
Q. Which experimental models are appropriate for studying sermorelin’s effects on GH axis modulation?
- Immunosuppressed rodents : Cyclophosphamide-induced models to assess thymus/spleen index restoration and IL-2 upregulation .
- Aging models : Senescent rats to evaluate GH/IGF-1 axis revitalization and cognitive improvements (e.g., Morris water maze tests) .
- Controls: Include saline-treated cohorts and GHRH-deficient animals to isolate sermorelin-specific effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in sermorelin’s immunomodulatory effects across studies?
While demonstrates sermorelin’s immune enhancement in cyclophosphamide-treated rats (↑phagocytosis, ↑T-cell proliferation), other studies report minimal systemic immune effects in healthy models . Methodological strategies include:
Q. What experimental designs optimize detection of sermorelin’s long-term metabolic effects?
Sermorelin’s short half-life (~12 minutes) necessitates frequent dosing, but cumulative effects on lean mass or glucose metabolism may emerge after 4–16 weeks . Recommendations:
Q. How can researchers address variability in GH response to sermorelin across demographic subgroups?
Clinical trials note interindividual variability in GH secretion, particularly in aging populations . Approaches:
- Stratify subjects by baseline IGF-1 levels or pituitary MRI findings to identify responders .
- Incorporate pharmacogenomic analysis (e.g., GHRH receptor polymorphisms) .
- Use adaptive trial designs to adjust dosing dynamically based on interim GH measurements .
Q. What analytical methods are critical for assessing sermorelin stability and purity in experimental formulations?
- HPLC-MS/MS : Quantify sermorelin degradation products (e.g., truncated peptides) .
- Circular dichroism : Confirm secondary structure integrity (α-helical content critical for receptor binding) .
- Endotoxin testing : Ensure reconstituted solutions meet USP <85> standards (<0.25 EU/mL) .
Methodological Considerations
- Reproducibility : Document reconstitution protocols, storage conditions, and batch-specific peptide purity data .
- Ethical compliance : Adhere to IACUC guidelines for immunosuppression models and humane endpoints .
- Data reporting : Follow STREGA guidelines for pharmacogenomic studies and CONSORT for clinical trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
